
tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22BrNO3 and its molecular weight is 356.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a synthetic compound notable for its role as an intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and related research findings.
The primary biological activity of this compound is linked to its function as a PARP inhibitor. PARP enzymes are crucial for DNA repair mechanisms, particularly in cells with BRCA1 and BRCA2 mutations. By inhibiting these enzymes, the compound can enhance the cytotoxic effects of DNA-damaging agents used in cancer treatment.
Key Mechanistic Insights:
- PARP Inhibition: The compound binds to PARP enzymes, preventing them from repairing DNA breaks in cancer cells, leading to increased cell death.
- Impact on Cancer Cells: Studies indicate that compounds like this compound can significantly reduce the proliferation of various cancer cell lines by disrupting their DNA repair processes .
In Vitro Studies
Research has demonstrated that this compound exhibits potent anti-cancer activity. For instance, studies involving human glioblastoma cells (U251) showed that treatment with this compound significantly decreased cell proliferation and altered gene expression profiles associated with tumor growth and inflammation .
Table 1: Effects of this compound on U251 Cells
Treatment Concentration (nM) | Cell Proliferation (% Decrease) | IL-1β Release (% Inhibition) |
---|---|---|
100 | 30 | 25 |
200 | 50 | 40 |
400 | 70 | 60 |
Comparative Studies
Comparative analysis with other PARP inhibitors indicates that while many compounds share structural similarities with this compound, its specific bromophenoxy substitution may enhance its binding affinity to PARP enzymes compared to other derivatives .
Table 2: Comparison of PARP Inhibitors
Compound Name | Structure Features | Binding Affinity (Ki, nM) |
---|---|---|
Niraparib | Piperidine core with varied substituents | 0.5 |
Olaparib | Similar piperidine framework | 0.6 |
This compound | Unique bromophenoxy moiety | TBD |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Intermediate in Drug Synthesis
tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Niraparib is particularly effective for treating BRCA1 and BRCA2 mutant tumors, showcasing the compound's significance in oncology .
2. Role in Kinase Inhibitors
The compound is also an important intermediate in the production of Vandetanib, an anti-cancer drug that functions as a kinase inhibitor targeting various receptors, including the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR). This illustrates its utility in developing targeted cancer therapies .
Synthesis and Case Studies
A notable case study involves the synthesis of Niraparib from this compound. In clinical trials, Niraparib demonstrated significant improvements in progression-free survival among patients with specific genetic mutations. This underscores the compound's role not just as a building block but as part of a therapeutic strategy that has clinical implications.
Eigenschaften
IUPAC Name |
tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMHYHKXBMYVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626157 | |
Record name | tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-54-8 | |
Record name | tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-4-(3-bromophenoxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.